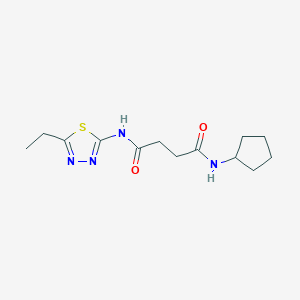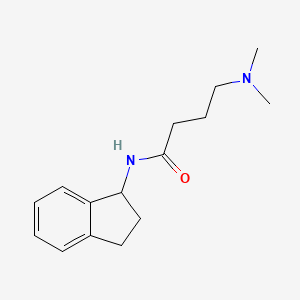![molecular formula C16H20N2O4 B14166156 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate CAS No. 4075-40-5](/img/structure/B14166156.png)
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate is a chemical compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate
- 4-(3-endo-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile
These compounds share similar structural features but may differ in their specific biological activities and applications .
Propiedades
Número CAS |
4075-40-5 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
(3,8-dimethyl-3-azabicyclo[3.2.1]octan-8-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H20N2O4/c1-16(12-5-6-13(16)10-17(2)9-12)22-15(19)11-3-7-14(8-4-11)18(20)21/h3-4,7-8,12-13H,5-6,9-10H2,1-2H3 |
Clave InChI |
YGSQJANEQMYLLP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1CN(C2)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


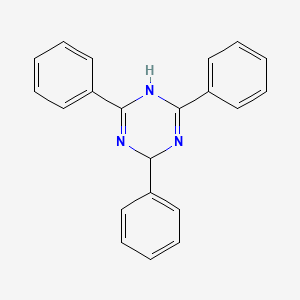
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
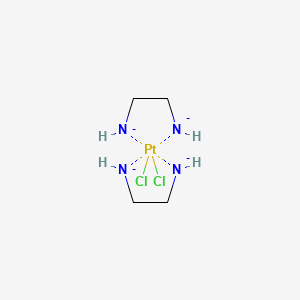
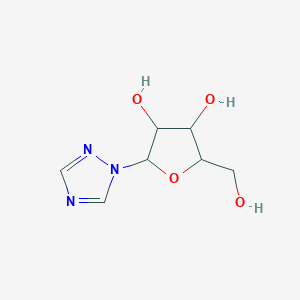

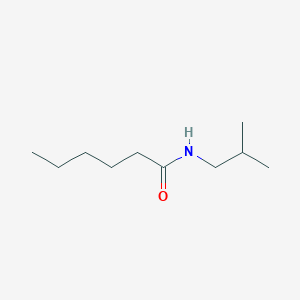
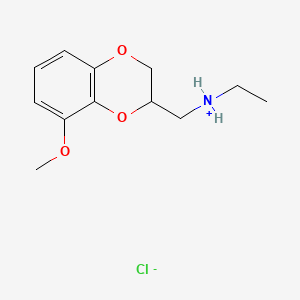
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
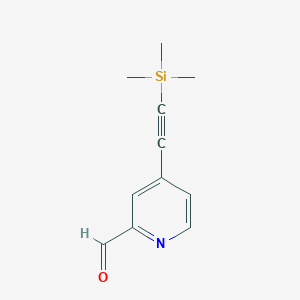
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
